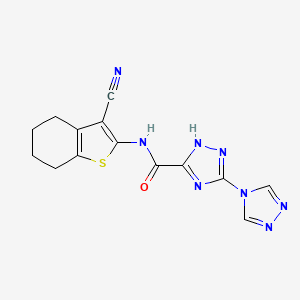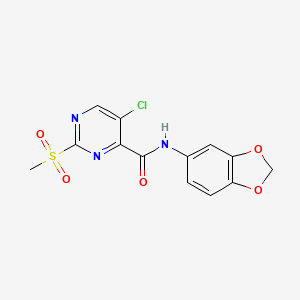![molecular formula C22H26N2O4S B11484570 1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine](/img/structure/B11484570.png)
1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(BENZENESULFONYL)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a complex organic compound that features a benzenesulfonyl group, a dimethoxyphenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multiple steps. One common approach starts with the preparation of 3,4-dimethoxyphenylacetonitrile, which is then subjected to a series of reactions including nitration, reduction, and cyclization to form the pyrrole ring . The benzenesulfonyl group is introduced through sulfonylation reactions using benzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3-(BENZENESULFONYL)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as a pharmacophore, binding to active sites and modulating biological activity. The dimethoxyphenyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethylamine: Known for its antiulcer activities.
3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the synthesis of various organic compounds.
Uniqueness
3-(BENZENESULFONYL)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H26N2O4S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethylpyrrol-2-amine |
InChI |
InChI=1S/C22H26N2O4S/c1-15-16(2)24(13-12-17-10-11-19(27-3)20(14-17)28-4)22(23)21(15)29(25,26)18-8-6-5-7-9-18/h5-11,14H,12-13,23H2,1-4H3 |
InChI Key |
PPJKCZFZLAGUJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CCC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B11484495.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]benzamide](/img/structure/B11484496.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{2-[(4-fluorobenzyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}propan-2-yl)-4-methoxybenzamide](/img/structure/B11484505.png)
![[4-({[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)phenyl]acetic acid](/img/structure/B11484510.png)

![6,7-dimethoxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B11484538.png)


![8-ethoxy-8-pyridin-4-yl-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,10,12,14-hexaene](/img/structure/B11484553.png)
![2-(4-chlorophenyl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11484560.png)

![N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B11484578.png)
![2-Chloro-6-[(4-methoxyphenyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B11484582.png)
